molecular formula C23H23FN2 B4730759 N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine CAS No. 331970-89-9

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine

Cat. No.: B4730759
CAS No.: 331970-89-9
M. Wt: 346.4 g/mol
InChI Key: LXGDCUZYFQEJGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine is a complex organic compound that features a carbazole core substituted with an ethyl group and a fluorophenethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine typically involves the following steps:

    Starting Materials: The synthesis begins with 9-ethyl-9H-carbazole and 4-fluorophenethylamine.

    Formation of Intermediate: The 9-ethyl-9H-carbazole is first converted to 9-ethyl-9H-carbazole-3-carbaldehyde through a formylation reaction.

    Condensation Reaction: The 9-ethyl-9H-carbazole-3-carbaldehyde is then reacted with 4-fluorophenethylamine in the presence of a suitable catalyst, such as acetic acid, in ethanol.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the carbazole core.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenethylamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3-carboxylic acid derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine has several scientific research applications:

    Organic Electronics: The compound’s carbazole core makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).

    Medicinal Chemistry: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development, particularly in the treatment of neurological disorders.

    Materials Science: The compound can be used to develop new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine involves its interaction with specific molecular targets. The carbazole core can intercalate with DNA, while the fluorophenethylamine moiety can interact with neurotransmitter receptors. These interactions can modulate various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-9-ethylcarbazole: This compound shares the carbazole core but lacks the fluorophenethylamine moiety.

    N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine: This compound also features a carbazole core but is substituted with a different functional group.

Uniqueness

N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine is unique due to the combination of the carbazole core and the fluorophenethylamine moiety. This combination imparts distinct electronic and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(9-ethylcarbazol-3-yl)methyl]-2-(4-fluorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN2/c1-2-26-22-6-4-3-5-20(22)21-15-18(9-12-23(21)26)16-25-14-13-17-7-10-19(24)11-8-17/h3-12,15,25H,2,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXGDCUZYFQEJGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCCC3=CC=C(C=C3)F)C4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601177907
Record name 9-Ethyl-N-[2-(4-fluorophenyl)ethyl]-9H-carbazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601177907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331970-89-9
Record name 9-Ethyl-N-[2-(4-fluorophenyl)ethyl]-9H-carbazole-3-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=331970-89-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9-Ethyl-N-[2-(4-fluorophenyl)ethyl]-9H-carbazole-3-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601177907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine
Reactant of Route 3
Reactant of Route 3
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine
Reactant of Route 4
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine
Reactant of Route 5
Reactant of Route 5
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine
Reactant of Route 6
N-[(9-ethyl-9H-carbazol-3-yl)methyl]-N-(4-fluorophenethyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.